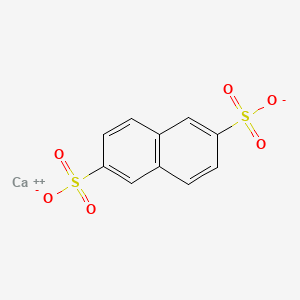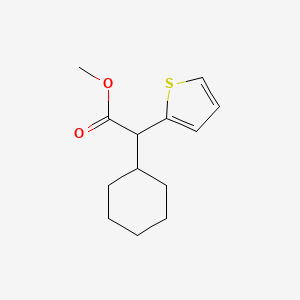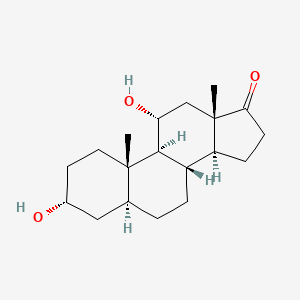
Norlevorphanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norlevorphanol hydrochloride is an opioid analgesic belonging to the morphinan family. It is the levo-isomer of 3-hydroxymorphinan (morphinan-3-ol) and is known for its potent analgesic properties. Despite its potential, this compound was never marketed and remains a Schedule I controlled substance in the United States .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norlevorphanol hydrochloride can be synthesized from levomethorphan hydrobromide. The process involves treating levomethorphan with aqueous hydrobromic acid (HBr) to achieve demethylation, resulting in an aqueous HBr solution of levorphanol. This solution is then neutralized with ammonium hydroxide (NH₄OH) to form crude levorphanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization of the formed salt to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Norlevorphanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid (HBr) for demethylation and ammonium hydroxide (NH₄OH) for neutralization .
Major Products Formed
The major product formed from these reactions is levorphanol, which can be further processed to obtain this compound .
Applications De Recherche Scientifique
Norlevorphanol hydrochloride has several scientific research applications, including:
Chemistry: Used in the study of opioid receptor interactions and the development of new analgesic compounds.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its potential as a potent analgesic for pain management.
Industry: Utilized in the synthesis of related compounds and in the development of pharmaceutical formulations.
Mécanisme D'action
Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levorphanol: An opioid analgesic similar to Norlevorphanol hydrochloride but more widely used in clinical settings.
Levallorphan: Another opioid antagonist with similar structural properties.
Levomethorphan: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific isomeric form and its potent analgesic properties. Unlike its counterparts, it was never marketed, making it a compound of interest primarily in research settings .
Propriétés
Numéro CAS |
53448-65-0 |
|---|---|
Formule moléculaire |
C16H22ClNO |
Poids moléculaire |
279.80 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1 |
Clé InChI |
TVWLCOZEOOAJBT-QALYCTJVSA-N |
SMILES isomérique |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl |
SMILES canonique |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















